molecular formula C4H10O4 B1195328 D-Threitol CAS No. 2418-52-2

D-Threitol

Cat. No. B1195328
CAS RN: 2418-52-2
M. Wt: 122.12 g/mol
InChI Key: UNXHWFMMPAWVPI-QWWZWVQMSA-N
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Description

Synthesis Analysis

D-Threitol can be synthesized through various chemical routes. One efficient method involves the stereoselective synthesis from readily available D-glyceraldehyde acetonide, leading to trialkoxy derivatives of D-threitol. This process involves highly stereoselective addition reactions, demonstrating the versatility of D-threitol's synthesis for applications in synthetic chemistry (Kusakabe & Sato, 1986). Additionally, biosynthetic approaches have been explored, such as the overexpression of xylitol dehydrogenase gene from Scheffersomyces stipitis in Yarrowia lipolytica, which enables efficient production of D-threitol from glucose (Chi et al., 2019).

Molecular Structure Analysis

The molecular structure of D-threitol has been determined through crystallography, revealing its configuration and hydrogen bonding patterns. At temperatures of 119 K and 298 K, D-threitol exhibits a straight carbon-chain conformation with axial symmetry. Hydroxyl groups participate in hydrogen bonding, forming infinite chains, a structural feature critical for its chemical reactivity and physical properties (Jeffrey & Huang, 1992).

Scientific Research Applications

  • Industrial Biotechnology

    • D-Threitol is a type of sugar alcohol that has wide applications in food, pharmaceutical, and chemical industries .
    • It can be synthesized from erythritol by xylitol dehydrogenase (XDH) with erythrulose as an intermediate .
    • The properties of Yarrowia lipolytica make it a promising sugar alcohol and functional sugar producer .
    • The enzymatic and whole-cell catalyst production is emerging as the predominant alternatives .
  • Pharmaceutical and Medicine

    • D-Threitol is used as an osmoprotective agent .
    • It is widely used in pharmaceutical, medicine, food, and green chemistry .
  • Plant-Microbial Interaction

    • Threitol enrichment was identified as a specific characteristic of Armillaria pathogenesis .
    • Threitol acts as one of the earliest fungal signals promoting Armillaria colonization of roots .
    • Exogenous application of D-threitol promoted microbial colonization of E. grandis and triggered hormonal responses in root cells .
  • Metabolic Pathways

    • D-Threitol is involved in novel pathways for catabolism of d-threitol, l-threitol, and erythritol .
    • These pathways were discovered using sequence similarity networks and genome neighborhood networks .
  • Chemical Synthesis

    • D-Threitol is primarily used as an intermediate in the chemical synthesis of other compounds .
    • It exists in the enantiomorphic forms D-threitol and L-threitol, the reduced forms of D- and L-threose .
    • It is the diastereomer of erythritol, which is used as a sugar substitute .
  • Cryoprotectant

    • Threitol serves as a cryoprotectant (antifreeze agent) in the Alaskan beetle Upis ceramboides .
    • This application is particularly interesting as it demonstrates the potential of D-Threitol in preserving biological samples at low temperatures .
  • Osmoprotective Agent

    • Some osmotolerant yeasts synthesize D-threitol as an osmoprotective agent .
    • It is widely used in pharmaceutical, medicine, food, and green chemistry .
    • D-threitol can be synthesized from erythritol by xylitol dehydrogenase (XDH) with erythrulose as an intermediate .
  • Use in Dithiothreitol Assay

    • Dithiothreitol (DTT), known as Cleland’s reagent, has been used as a protective reagent to reduce disulfide bridges in proteins and prevent dimerization of sulfur atoms of thiolated DNA for its low redox potential .
    • The DTT assay is one of the most frequently used techniques to quantify oxidative potential because it is low-cost, easy-to-operate, and has high repeatability .
    • With two thiol groups, DTT has been used as a surrogate of biological sulfurs that can be oxidized when exposed to reactive oxygen species .

Safety And Hazards

D-Threitol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Future Directions

The global D-(+)-Threitol market size was valued at USD 618.3 million in 2023 and is forecast to a readjusted size of USD 768.6 million by 2030 with a CAGR of 3.2% during .

properties

IUPAC Name

(2R,3R)-butane-1,2,3,4-tetrol
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InChI

InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4-/m1/s1
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InChI Key

UNXHWFMMPAWVPI-QWWZWVQMSA-N
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Canonical SMILES

C(C(C(CO)O)O)O
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Isomeric SMILES

C([C@H]([C@@H](CO)O)O)O
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Molecular Formula

C4H10O4
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DSSTOX Substance ID

DTXSID801016717, DTXSID801336604
Record name Threitol
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Molecular Weight

122.12 g/mol
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name Threitol
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Product Name

D-Threitol

CAS RN

7493-90-5, 2418-52-2
Record name Threitol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,350
Citations
H Huang, MS Carter, MW Vetting… - Journal of the …, 2015 - ACS Publications
… Initially we focused on d-threitol catabolism and generated SSNs and GNNs to identify the enzymes that catalyze the steps that follow DthD. First, the EFI-EST web tool (http://efi.igb.…
Number of citations: 30 pubs.acs.org
P Chi, S Wang, X Ge, M Bilal, P Fickers… - Biochemical Engineering …, 2019 - Elsevier
D-threitol (hereinafter as threitol) is a diastereoisomer of erythritol with wider applications in green chemistry, food, pharmaceutical, and medicine. Herein, xylitol dehydrogenase from …
Number of citations: 13 www.sciencedirect.com
GA Jeffrey, D Huang - Carbohydrate research, 1992 - Elsevier
… We have chosen to report the data in terms of the D-threitol structure, for which the space group is found to be P3,2 1. As shown in Fig. 1, the molecules are oriented with the twofold …
Number of citations: 8 www.sciencedirect.com
MC Feiters, RJM Nolte… - Recueil des Travaux …, 1994 - Wiley Online Library
The aggregation behaviour of a synthetic C 4 phospholipid, containing two phosphate groups and two stearoyl groups, has been studied. The surfactant formed different types of …
Number of citations: 17 onlinelibrary.wiley.com
JH Birkinshaw, CE Stickings, P Tessier - Biochemical Journal, 1948 - ncbi.nlm.nih.gov
… modern nomenclature is described as D-threitol. It was obtained in … lost its power of producing D-threitol. The species is widely … to D-threitol to relate it more closely to the tetrose threose. …
Number of citations: 36 www.ncbi.nlm.nih.gov
E Pitkänen - Clinica Chimica Acta, 1977 - Elsevier
… within five hours was recovered as D-threitol. The proportion of D-threitol was greater when the collection was extended to 24 h. The D-threitol excretion was markedly diminished in …
Number of citations: 23 www.sciencedirect.com
LG Soldi, Y Marcus, MJ Blandamer… - Journal of solution …, 1995 - Springer
Enthalpic pairwise interaction parameters, h jj , were determined by titration calorimetry at 25C for dilute solutions of glycerol, D-threitol, manitol, and D-glucitol in water. The parameters …
Number of citations: 15 link.springer.com
H Hidaka, M Yamazaki, M Yabe, H Kakiuchi… - … congress program and …, 2004 - jstage.jst.go.jp
… D-Threitol started to melt at around 90 degrees C with a relatively large latent heat of 225 kJ/kg. On the other hand, D-Threitol … It was then considered that D-Threitol was applicable as …
Number of citations: 2 www.jstage.jst.go.jp
J Kopf, M Morf, B Zimmer, ETK Haupt, O Jarchow… - Carbohydrate …, 1993 - Elsevier
… Recently, Jeffrey and Huang reported6 the structure determination of D-threitol (absolute configuration not confirmed) in the trigonal space group P3,21 with a = 1014.05(8), c = 487.67(4…
Number of citations: 10 www.sciencedirect.com
M Grabarnik, NG Lemcoff, R Madar… - The Journal of …, 2000 - ACS Publications
… While we deal with racemic mixtures throughout, the designation is made throughout on d-threitol products. 1b Elemental analyses were not performed, since we deal with isomeric …
Number of citations: 14 pubs.acs.org

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